molecular formula C20H13N3O3 B2736950 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide CAS No. 955299-34-0

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide

Cat. No.: B2736950
CAS No.: 955299-34-0
M. Wt: 343.342
InChI Key: HYNPXMMPPGFWRI-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H13N3O3 and its molecular weight is 343.342. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Polymer Sciences

A significant application of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide derivatives is in the field of polymer sciences. Faghihi et al. (2010) synthesized optically active polyamides with 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups, characterizing them through various analytical techniques. These polymers exhibited high solubility in polar organic solvents due to bulky pendent groups disrupting interchain and intrachain interactions (Faghihi et al., 2010). Isfahani et al. (2010) further explored this area by preparing optically active polyamides containing 1,3-dioxoisoindolin-2-yl units as pendent groups, offering new insights into the properties and applications of these materials (Isfahani et al., 2010).

Luminescence and Stimuli-Responsive Properties

In the study of luminescent materials, Srivastava et al. (2017) reported the synthesis of pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides that displayed aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds demonstrated unique luminescence in both solution and solid state, with properties sensitive to mechanical stimuli (Srivastava et al., 2017).

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-18(22-14-4-3-11-21-12-14)13-7-9-15(10-8-13)23-19(25)16-5-1-2-6-17(16)20(23)26/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNPXMMPPGFWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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